
Elacestrant S enantiomer
Descripción general
Descripción
RAD1901 Enantiómero S: , también conocido como Elacestrant Enantiómero S, es un degradador selectivo del receptor de estrógeno. Es un enantiómero de baja actividad de Elacestrant, que es una molécula pequeña no esteroidea, biodisponible por vía oral. Elacestrant se utiliza principalmente en el tratamiento del cáncer de mama positivo para el receptor de estrógeno .
Métodos De Preparación
La síntesis del enantiómero S de RAD1901 implica varios pasos, incluida la preparación de intermediarios y la reacción de acoplamiento final. La ruta sintética generalmente involucra el uso de varios reactivos y catalizadores en condiciones controladas. Los métodos de producción industrial para el enantiómero S de RAD1901 están diseñados para garantizar una alta pureza y rendimiento, a menudo involucrando técnicas avanzadas como la cromatografía para la purificación .
Análisis De Reacciones Químicas
El enantiómero S de RAD1901 sufre varios tipos de reacciones químicas, que incluyen:
Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno. Los reactivos comunes incluyen agentes oxidantes como el permanganato de potasio.
Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno. Los reactivos comunes incluyen agentes reductores como el hidruro de litio y aluminio.
Sustitución: Esta reacción implica el reemplazo de un átomo o grupo de átomos por otro. Los reactivos comunes incluyen halógenos y nucleófilos.
Los principales productos formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados .
Aplicaciones Científicas De Investigación
Treatment of Advanced Breast Cancer
Elacestrant has been primarily investigated for its role in treating advanced ER-positive breast cancer. In the EMERALD trial, it was shown to significantly prolong progression-free survival (PFS) in patients with ESR1 mutations compared to standard treatments like fulvestrant or aromatase inhibitors .
- Efficacy Data :
- Median PFS for patients with ESR1 mutations was 3.8 months for those treated with elacestrant versus 1.9 months for those receiving standard therapy (hazard ratio = 0.55) .
- Overall PFS improvement was noted across various patient demographics, highlighting its broad applicability in resistant cases.
Combination Therapies
Elacestrant has also been evaluated in combination with other agents such as alpelisib (a PI3K inhibitor) and everolimus (an mTOR inhibitor). These combinations aim to enhance anti-tumor efficacy, particularly in patients who have previously shown resistance to CDK4/6 inhibitors .
Efficacy Against Other SERDs
In comparative studies against other SERDs like fulvestrant, elacestrant demonstrated superior efficacy in terms of PFS and safety profile:
Parameter | Elacestrant | Fulvestrant |
---|---|---|
Median PFS (months) | 3.8 | 1.9 |
Hazard Ratio | 0.55 | Not applicable |
Common Adverse Events | Nausea, fatigue | Injection site reactions |
Administration | Oral | Intramuscular |
This table illustrates the advantages of elacestrant over traditional therapies, particularly its oral administration route which improves patient compliance .
Safety Profile
The most common adverse events associated with elacestrant include musculoskeletal pain, nausea, and fatigue. Notably, serious adverse events were less frequent compared to other SERDs . The manageable safety profile makes it a favorable option for patients who may be intolerant to injectable therapies.
Case Studies
Several case studies have documented the effectiveness of elacestrant in real-world settings:
- Case Study 1 : A postmenopausal woman with advanced ER-positive breast cancer who had progressed on multiple lines of therapy showed a partial response after starting elacestrant treatment.
- Case Study 2 : A patient with ESR1 mutation who had previously received CDK4/6 inhibitors experienced a significant reduction in tumor size after transitioning to elacestrant therapy.
These cases underscore the potential of elacestrant as a critical treatment option for challenging breast cancer cases.
Mecanismo De Acción
El enantiómero S de RAD1901 ejerce sus efectos uniéndose a los receptores de estrógeno, lo que lleva a su degradación. Este proceso inhibe las vías de señalización mediadas por el receptor de estrógeno, que son cruciales para el crecimiento y la proliferación de las células cancerosas de mama positivas para el receptor de estrógeno. Los objetivos moleculares incluyen el receptor de estrógeno alfa y el receptor de estrógeno beta .
Comparación Con Compuestos Similares
El enantiómero S de RAD1901 es único en comparación con otros degradadores selectivos del receptor de estrógeno debido a su afinidad de unión específica y eficiencia de degradación. Los compuestos similares incluyen:
Fulvestrant: Otro degradador selectivo del receptor de estrógeno utilizado en el tratamiento del cáncer de mama.
Tamoxifeno: Un modulador selectivo del receptor de estrógeno que actúa como antagonista en el tejido mamario.
Raloxifeno: Un modulador selectivo del receptor de estrógeno utilizado para la prevención de la osteoporosis y el cáncer de mama
Estos compuestos difieren en sus mecanismos de acción, afinidades de unión y aplicaciones clínicas, destacando la singularidad del enantiómero S de RAD1901.
Actividad Biológica
Elacestrant, a selective estrogen receptor degrader (SERD), has gained attention for its potential in treating hormone receptor-positive breast cancer. Specifically, the S enantiomer of elacestrant, known as RAD1901 S enantiomer dihydrochloride, is noted for its low biological activity compared to its R counterpart. This article explores the biological activity of the Elacestrant S enantiomer, focusing on its mechanism of action, efficacy in preclinical and clinical studies, and safety profile.
This compound is characterized by its specific molecular structure that influences its interaction with estrogen receptors (ER). The compound exhibits distinct pharmacological properties based on its stereochemistry.
Property | Value |
---|---|
Chemical Name | This compound dihydrochloride |
CAS Number | 2309762-30-7 |
IC50 for ERα | 48 nM |
IC50 for ERβ | 870 nM |
The low activity of the S enantiomer is evident in its significantly higher IC50 values compared to the active R enantiomer, which demonstrates potent degradation of ERα and ERβ .
Elacestrant functions by binding to estrogen receptors and promoting their degradation, thereby inhibiting estrogen-mediated signaling pathways crucial for tumor growth. The S enantiomer's reduced affinity for ER leads to diminished biological activity. In contrast, the R enantiomer effectively induces apoptosis in ER-positive cancer cells .
Structure-Activity Relationship (SAR)
Research indicates that modifications to the phenolic structure of elacestrant are critical for enhancing its anticancer activity. Studies have shown that the presence of specific substituents can significantly alter the compound's lipophilicity and metabolic stability, which are vital for its efficacy .
Preclinical Studies
In vitro studies demonstrated that the this compound does not exhibit significant cytotoxic effects against breast cancer cell lines when compared to the R enantiomer. For instance, MCF-7 cells treated with the S enantiomer showed negligible cell death rates at concentrations where the R enantiomer induced substantial apoptosis .
Clinical Trials
Elacestrant has been evaluated in multiple clinical trials focusing on patients with advanced ER-positive/HER2-negative breast cancer. Notably, a phase III trial (EMERALD) highlighted that while elacestrant (primarily the R form) provided a statistically significant improvement in progression-free survival (PFS) compared to standard-of-care therapies, data specifically regarding the S enantiomer's efficacy remain limited due to its low activity .
Case Studies
Recent real-world evidence suggests that elacestrant demonstrates effectiveness in patients with ESR1 mutations, a common resistance mechanism in breast cancer treatment. However, these findings predominantly pertain to the active R enantiomer rather than the S variant .
Safety Profile
The safety profile of elacestrant has been assessed in various studies. The most common adverse effects reported include nausea and fatigue, with serious adverse events occurring at a lower rate than traditional therapies. The S enantiomer's adverse effects are expected to be minimal due to its low activity .
Propiedades
IUPAC Name |
(6S)-6-[2-[ethyl-[[4-[2-(ethylamino)ethyl]phenyl]methyl]amino]-4-methoxyphenyl]-5,6,7,8-tetrahydronaphthalen-2-ol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N2O2/c1-4-31-17-16-22-6-8-23(9-7-22)21-32(5-2)30-20-28(34-3)14-15-29(30)26-11-10-25-19-27(33)13-12-24(25)18-26/h6-9,12-15,19-20,26,31,33H,4-5,10-11,16-18,21H2,1-3H3/t26-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIFNOOUKXBRGGB-SANMLTNESA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)C3CCC4=C(C3)C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCNCCC1=CC=C(C=C1)CN(CC)C2=C(C=CC(=C2)OC)[C@H]3CCC4=C(C3)C=CC(=C4)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H38N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
458.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.